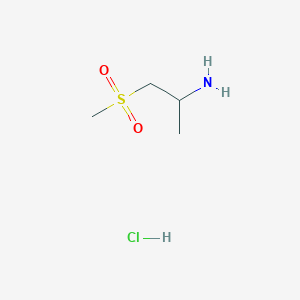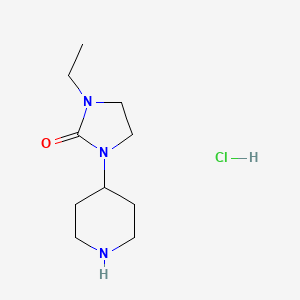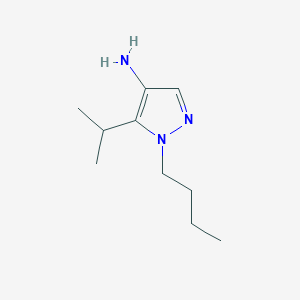
1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine
Overview
Description
1-Butyl-5-(propan-2-yl)-1H-pyrazol-4-amine, also known as BPP or 1-Butyl-5-propylpyrazol-4-amine, is a chemical compound that has a variety of scientific applications. It is an organic compound, which means it is composed of carbon and hydrogen atoms, and is a member of the pyrazole family of compounds. BPP is an important intermediate in the synthesis of a variety of compounds and has been used in the synthesis of drugs, pesticides, and other compounds.
Scientific Research Applications
Reactivity and Synthesis
- The study on fused derivatives of 1,2,4-triazines, closely related to pyrazoles, highlights their reactivity and potential in synthesizing biologically active compounds. These derivatives demonstrate versatile pharmacologic actions, with specific studies focusing on acylation reactions and the formation of amides, suggesting a broad utility in medicinal chemistry (Mironovich & Shcherbinin, 2014).
Green Chemistry and Domino Reactions
- Research into L-proline-catalyzed, on-water, multicomponent domino reactions for synthesizing densely functionalized pyrazoles underscores the importance of green chemistry principles. Such reactions emphasize the efficiency and environmental friendliness of synthesizing complex molecules from simple, acyclic starting materials, indicating the relevance of pyrazole derivatives in sustainable chemical synthesis (Prasanna, Perumal, & Menéndez, 2013).
Materials Science and Polymer Modification
- The modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including pyrazole derivatives, showcases the application of these compounds in materials science. The resulting amine-treated polymers exhibit enhanced swelling properties and thermal stability, indicating potential uses in developing materials with specific desired properties (Aly & El-Mohdy, 2015).
Pharmacological Research
- The synthesis of a new series of pyrazoles as angiotensin II antagonists for treating hypertension illustrates the pharmacological relevance of pyrazole derivatives. These compounds were evaluated for their in vitro and in vivo activity, showing significant potential as antihypertensive agents (Almansa et al., 1997).
Advanced Synthesis Techniques
- A microwave-assisted approach for synthesizing functionalized pyrazolo[1,5-a]pyrimidines demonstrates the utility of pyrazole derivatives as intermediates in creating new heteroaromatic systems. This method highlights the role of advanced synthesis techniques in efficiently generating complex molecules, which could be pivotal in drug discovery and development (Castillo et al., 2016).
properties
IUPAC Name |
1-butyl-5-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-13-10(8(2)3)9(11)7-12-13/h7-8H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMRCGVJKANYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



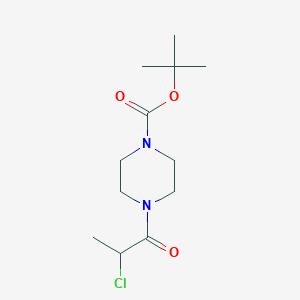
![4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1527907.png)
![[1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1527908.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)
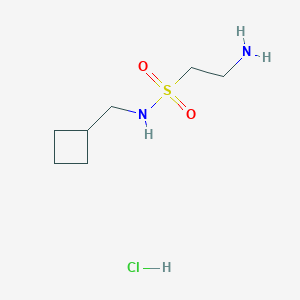

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1527915.png)
![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527916.png)
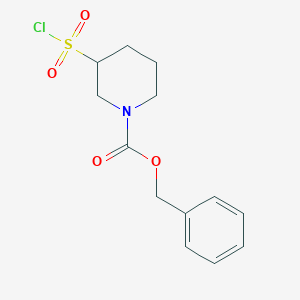
![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)
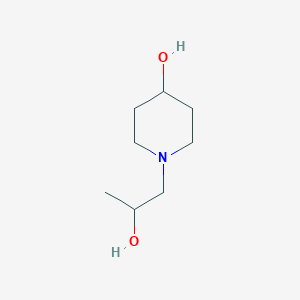
![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)
